Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate typically involves the reaction of benzocyclobutene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The resulting compound is then purified using techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The bicyclic structure of the compound also allows it to interact with specific enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: A parent compound with similar bicyclic structure.
Methyl benzoate: An ester with a simpler aromatic structure.
Cyclohexene derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is unique due to its combination of a bicyclic structure and an ester functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
methyl bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylate |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)9-5-3-7-2-4-8(7)6-9/h3,5-6H,2,4H2,1H3 |
InChI Key |
QEWVLAMBMDXRFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CC2)C=C1 |
Origin of Product |
United States |
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